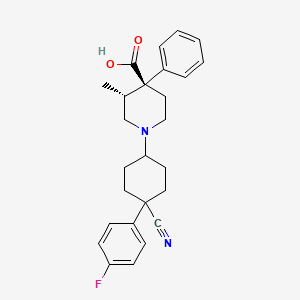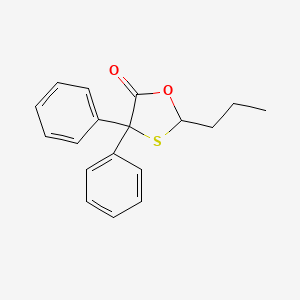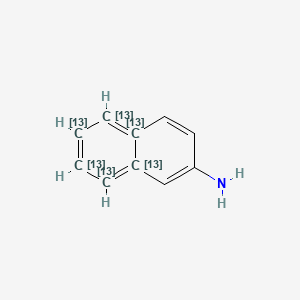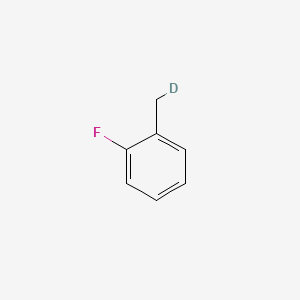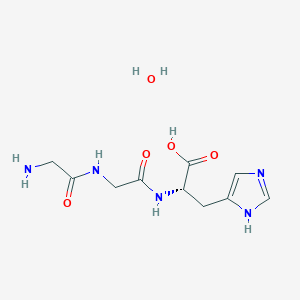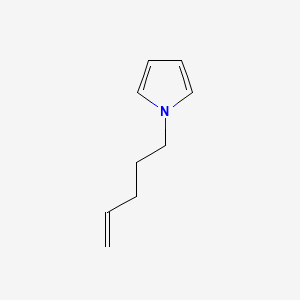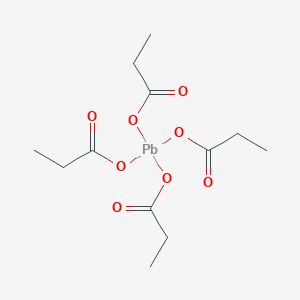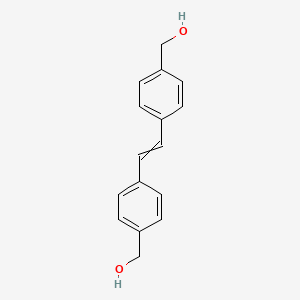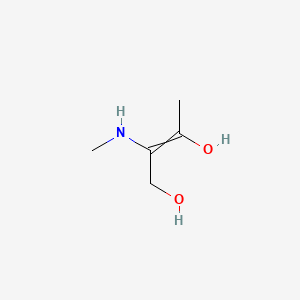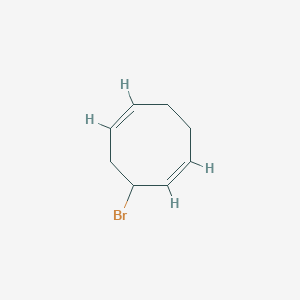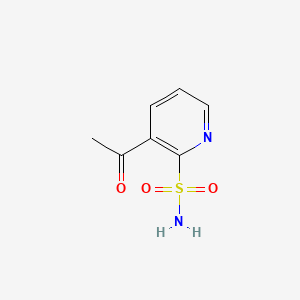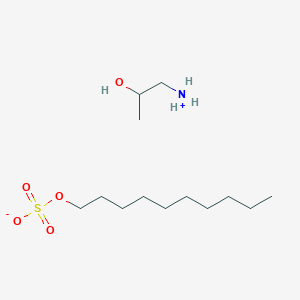
(2-Hydroxypropyl)ammonium decyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)ammonium decyl sulfate is a chemical compound with the molecular formula C13H31NO5S. It is also known by its IUPAC name, 2-hydroxypropan-1-aminium dodecyl sulfate . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium decyl sulfate typically involves the reaction of dodecyl hydrogen sulfate with 1-amino-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain optimal conditions for maximum yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypropyl)ammonium decyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to interact with cell membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products
Wirkmechanismus
The mechanism of action of (2-Hydroxypropyl)ammonium decyl sulfate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxypropyl)ammonium dodecyl sulfate
- (2-Hydroxypropyl)ammonium tetradecyl sulfate
- (2-Hydroxypropyl)ammonium hexadecyl sulfate
Uniqueness
Compared to similar compounds, (2-Hydroxypropyl)ammonium decyl sulfate has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier. Its specific molecular structure allows for versatile applications in various fields .
Eigenschaften
Molekularformel |
C13H31NO5S |
|---|---|
Molekulargewicht |
313.46 g/mol |
IUPAC-Name |
decyl sulfate;2-hydroxypropylazanium |
InChI |
InChI=1S/C10H22O4S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-3(5)2-4/h2-10H2,1H3,(H,11,12,13);3,5H,2,4H2,1H3 |
InChI-Schlüssel |
GDYMYAPCYPQZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].CC(C[NH3+])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


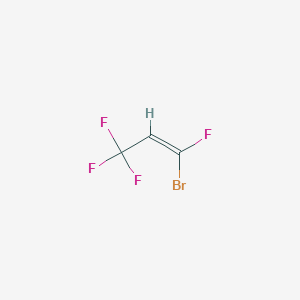
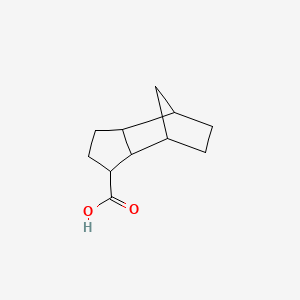
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
